N-Phenyl-3-biphenylamine
Overview
Description
N-Phenyl-3-biphenylamine is an organic compound with the molecular formula C18H15N. It belongs to the class of biphenylamines and is known for its significant biological activity, making it a promising candidate for various scientific applications. The compound is also referred to as 3-anilinobiphenyl and is characterized by its yellow to brown to dark green crystalline form .
Scientific Research Applications
N-Phenyl-3-biphenylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials, including organic semiconductors.
Biology: The compound’s biological activity makes it useful in the study of biochemical pathways and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
N-Phenyl-3-biphenylamine is a complex organic compound with the molecular formula C18H15N It’s worth noting that similar compounds, such as diphenylamines, have been used as fungicides .
Mode of Action
Phenylamine compounds, in general, are known to form hydrogen bonds due to the electronegativity of the nitrogen atom . This property could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
It’s worth noting that diphenylamines, which are structurally similar, have been found to inhibit the biosynthesis of carotenoids .
Pharmacokinetics
The compound’s molecular weight (24533 g/mol ) and structure could potentially influence its bioavailability.
Result of Action
It’s worth noting that similar compounds, such as diphenylamines, have been used for their fungicidal properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, substituted diphenylamines, which are structurally similar, have been found in various environmental mediums, including wastewater, biosolids, and sediments . These compounds are known for their stability at high temperature, low biodegradation, low water solubility, and low vapor pressure , which could potentially influence the action of this compound in different environments.
Biochemical Analysis
Biochemical Properties
N-Phenyl-3-biphenylamine plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with kinases, which are key regulators of cellular processes . These interactions can lead to the modulation of kinase activity, thereby affecting downstream signaling pathways and cellular responses.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of kinases involved in cell signaling, leading to changes in gene expression and metabolic processes . These effects can result in alterations in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes and proteins, altering their conformation and activity. This binding can inhibit or activate enzyme functions, leading to downstream effects on cellular processes . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert gas conditions but can degrade when exposed to air . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic or adverse effects may be observed at very high doses, including potential damage to cellular structures and disruption of normal cellular processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in the metabolism of phenolic compounds, leading to changes in the levels of specific metabolites . These interactions can affect overall metabolic homeostasis and cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, influencing its localization and accumulation in different cellular compartments . The distribution of this compound within tissues can affect its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Phenyl-3-biphenylamine can be synthesized through several methods. One common synthetic route involves the reaction of 3-bromobiphenyl with aniline. The reaction typically requires a catalyst such as palladium and is carried out under inert conditions to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar starting materials and catalysts. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice .
Chemical Reactions Analysis
Types of Reactions: N-Phenyl-3-biphenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the biphenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted biphenylamines .
Comparison with Similar Compounds
- N-Phenyl-4-biphenylamine
- N-Phenyl-2-biphenylamine
- N,3-diphenylaniline
Comparison: N-Phenyl-3-biphenylamine is unique due to its specific substitution pattern on the biphenyl ring, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different properties and applications, making it a valuable compound for targeted research and industrial uses .
Properties
IUPAC Name |
N,3-diphenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N/c1-3-8-15(9-4-1)16-10-7-13-18(14-16)19-17-11-5-2-6-12-17/h1-14,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAYWJUCAONYLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609098 | |
Record name | N-Phenyl[1,1'-biphenyl]-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198275-79-5 | |
Record name | N-Phenyl[1,1'-biphenyl]-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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